2,4-Dinonylphenol
Overview
Description
2,4-Dinonylphenol is an organic compound with the molecular formula C₂₄H₄₂O. It is a type of alkylphenol, specifically a dinonyl derivative of phenol. This compound is characterized by the presence of two nonyl groups attached to the phenol ring at the 2 and 4 positions. It is typically a colorless to pale yellow viscous liquid and is used in various industrial applications due to its surfactant properties .
Mechanism of Action
Target of Action
It’s structurally related to 2,4-dinitrophenol, which is known to interact with oxidative phosphorylation processes
Mode of Action
Based on its structural similarity to 2,4-dinitrophenol, it may interact with oxidative phosphorylation processes . This interaction could potentially lead to changes in energy metabolism within the cell. More research is required to fully understand the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
If it acts similarly to 2,4-dinitrophenol, it may affect pathways related to energy metabolism, specifically oxidative phosphorylation The downstream effects of this interaction could include changes in energy production within the cell
Result of Action
If it acts similarly to 2,4-Dinitrophenol, it may lead to changes in energy metabolism within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinonylphenol can be synthesized through the alkylation of phenol with nonene (propylene trimer) in the presence of an acid catalyst. The reaction typically involves the following steps :
Reactants: Phenol and nonene.
Catalyst: Acid catalysts such as sulfuric acid, phosphoric acid, or activated clay.
Reaction Conditions: The reaction is carried out at a temperature range of 50-80°C for 4 to 10 hours.
Product: The primary product is this compound, which can be further purified.
Industrial Production Methods
In industrial settings, the production of this compound involves similar alkylation processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure high efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to corresponding alkylphenols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration can be carried out using halogens and nitric acid, respectively.
Major Products
The major products formed from these reactions include quinones, alkylphenols, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dinonylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of surfactants and resins.
Biology: Studies have explored its effects as an endocrine disruptor, similar to other alkylphenols.
Medicine: Research is ongoing to understand its potential impacts on human health and its use in drug development.
Industry: It is widely used in the production of non-ionic surfactants, which are essential in various industrial processes, including polymerization and emulsification
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: A closely related compound with a single nonyl group attached to the phenol ring.
Octylphenol: Another alkylphenol with an octyl group.
Dodecylphenol: Contains a dodecyl group attached to the phenol ring.
Uniqueness
2,4-Dinonylphenol is unique due to the presence of two nonyl groups, which enhances its hydrophobic properties and makes it more effective as a surfactant compared to its mono-substituted counterparts. This structural difference also influences its reactivity and applications in various industrial processes .
Properties
IUPAC Name |
2,4-di(nonyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O/c1-3-5-7-9-11-13-15-17-22-19-20-24(25)23(21-22)18-16-14-12-10-8-6-4-2/h19-21,25H,3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJTLLBHNHECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051698 | |
Record name | 2,4-Dinonylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Colorless to pale yellow liquid; [HSDB] | |
Record name | Phenol, 2,4-dinonyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dinonylphenol | |
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Boiling Point |
224 °C at 15 mm Hg | |
Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
127 °C, 260 °F (127 °C) (open cup) | |
Record name | 2,4-Dinonylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3015 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.912 g/mL at 20 °C | |
Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9X10-10 mm Hg at 25 °C (extrapolated) /Dinonylphenol/ | |
Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale yellow liquid | |
CAS No. |
137-99-5 | |
Record name | 2,4-Dinonylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dinonylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137995 | |
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Record name | Phenol, 2,4-dinonyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,4-Dinonylphenol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1051698 | |
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Record name | 2,4-dinonylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.828 | |
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Record name | 2,4-DINONYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927XE902HL | |
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Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
ca. -13 °C | |
Record name | 2,4-DINONYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5625 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-dinonylphenol interact with formaldehyde to form 2,2'-methylene-bis(4,6-dinonylphenol)?
A1: The research indicates that this compound interacts with formaldehyde in an aqueous solution, specifically with methylene glycol, through hydrogen bonding []. This interaction facilitates the subsequent reaction where two molecules of this compound are linked by a methylene bridge (-CH2-), resulting in the formation of 2,2'-methylene-bis(4,6-dinonylphenol). The study utilized ¹H NMR, IR spectroscopy, and thermogravimetry to confirm the formation of these hydrogen bonds and characterize the final bisphenol structure [].
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